molecular formula C13H14N2O4 B2450663 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956412-34-3

2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No. B2450663
CAS RN: 956412-34-3
M. Wt: 262.265
InChI Key: CARNBLFRPIQROZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid” are not specifically mentioned in the sources I found .

Scientific Research Applications

Crystal Structure Analysis

The title compound, related to 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, has been studied for its crystal structure. It crystallizes in a centrosymmetric space group with a planar imidazolidine-2,4-dione system. This study provides insights into the molecular structure and packing, which is stabilized by various intermolecular interactions, including hydrogen bonds (Sethusankar, 2002).

Synthesis of Derivatives

Research has been conducted on the synthesis of derivatives of 2-iminoimidazolidin-4-one, which include compounds structurally related to the title compound. These derivatives have been synthesized through cyclization of guanidines with various reagents, showcasing the compound's utility in chemical synthesis (Shestakov, 2007).

Antioxidant Activity

A series of related compounds, including [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, have been synthesized and exhibited pronounced antioxidant activity. This suggests potential applications in areas where oxidative stress is a concern (Chornous, 2013).

Molecular Docking and Biological Activity

Some derivatives of the compound have been evaluated for their biological activity, including anti-inflammatory effects, and their interactions with proteins like human serum albumin have been studied through molecular docking. This research highlights the compound's potential in developing new pharmaceuticals (Nikalje, 2015).

Conformational Studies

Conformational studies of related compounds, such as hydantoin-5-acetic acid, provide insights into their structural preferences and potential for forming supramolecular complexes. This is crucial for understanding the compound's behavior in various chemical contexts (Gerhardt, 2012).

Taste Modulation

N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates, related to the title compound, have been discovered as taste modulators. This indicates the compound's potential application in food science and technology (Kunert, 2011).

properties

IUPAC Name

2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-3-5-9(6-4-8)13(2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNBLFRPIQROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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